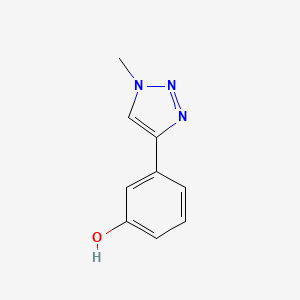

3-(1-Methyltriazol-4-yl)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

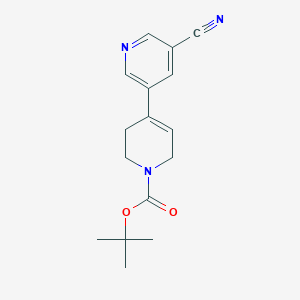

“3-(1-Methyltriazol-4-yl)phenol” is a compound that contains a phenol group and a 1-methyltriazol-4-yl group. The phenol group consists of a hydroxyl (-OH) group attached to a benzene ring, while the 1-methyltriazol-4-yl group contains a triazole ring with a methyl group attached .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, a series of 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole derivatives have been synthesized by click reaction . Another study reported the synthesis of coordination polymers incorporating a 3,5-bis(1′,2′,4′-triazol-1′-yl) pyridine ligand .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as IR, NMR, and Mass spectroscopy . The presence of the phenol and triazole groups in the molecule can significantly influence its structure and properties .Chemical Reactions Analysis

Phenols, like “this compound”, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They also undergo oxidation reactions to yield quinones .Physical And Chemical Properties Analysis

Phenols generally have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . They are also soluble in water due to their ability to form hydrogen bonds .Aplicaciones Científicas De Investigación

Corrosion Inhibition

Triazole derivatives, including compounds structurally related to 3-(1-Methyltriazol-4-yl)phenol, have been investigated as corrosion inhibitors. For example, Schiff's bases of pyridyl substituted triazoles have demonstrated effective corrosion inhibition for mild steel in acidic environments. These inhibitors work by forming a protective layer on the metal surface, significantly reducing corrosion rates (Ansari, Quraishi, & Singh, 2014).

Catalysis

Triazole compounds, such as 1,2,3-triazole, have been used to stabilize catalysts in chemical reactions, enhancing yields and chemoselectivity. This indicates the potential of triazole derivatives, like this compound, in catalytic applications (Chen, Yan, Akhmedov, & Shi, 2010).

Material Science

In material science, triazole derivatives are being explored for their potential in the synthesis of novel materials. For instance, metal-based triazole compounds have been synthesized, displaying interesting properties like antioxidant, enzyme inhibition, and antimicrobial activities (Sumrra et al., 2018).

Pharmaceuticals

Triazole derivatives also find applications in the pharmaceutical industry. Various triazole-based compounds have been synthesized and evaluated for their antibacterial and antifungal activities, indicating the potential of this compound in this domain as well (Hussain, Sharma, & Amir, 2008).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

3-(1-Methyltriazol-4-yl)phenol is a derivative of the triazole class of compounds . Triazoles are known to interact with a variety of enzymes and receptors in biological systems . .

Mode of Action

Triazoles, in general, are known for their ability to form hydrogen bonds and interact with biological targets . They can act as both hydrogen bond donors and acceptors, which allows them to engage in diverse interactions with biological targets .

Biochemical Pathways

Triazoles are known to influence various biochemical pathways depending on their specific targets .

Pharmacokinetics

Triazoles are generally known for their high chemical stability, which could potentially influence their pharmacokinetic properties .

Result of Action

Triazoles are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .

Action Environment

The chemical stability of triazoles suggests that they may be relatively resistant to environmental changes .

Propiedades

IUPAC Name |

3-(1-methyltriazol-4-yl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-12-6-9(10-11-12)7-3-2-4-8(13)5-7/h2-6,13H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPGQLFJXLJKBDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C2=CC(=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-1-(4,6-difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(furan-2-yl)acrylate](/img/structure/B2414128.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one](/img/structure/B2414129.png)

![(2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2414134.png)

![Methyl 5-(3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2414135.png)

![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2414140.png)

![(3E)-3-{[(4-ethoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2414142.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2414148.png)

![N-(4-fluorobenzyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2414149.png)